molecular formula C6H8F2N4O B14081789 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide

Cat. No.: B14081789
M. Wt: 190.15 g/mol
InChI Key: ZJBIAYWOGJOISC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a carbohydrazide functional group. Its distinct chemical structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of fungicides and other agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. For instance, a patented method involves the use of difluoroacetic acid, sodium hydroxide, and chlorine bleach liquor in a controlled reaction environment. This method is cost-effective, environmentally friendly, and results in a high-purity product with a yield of approximately 90.8% .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide, including:

Uniqueness

What sets this compound apart is its unique combination of difluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C6H8F2N4O

Molecular Weight

190.15 g/mol

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide

InChI

InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13)

InChI Key

ZJBIAYWOGJOISC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NN

Origin of Product

United States

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